H-arg-pna.2hci
Description
H-arg-pna·2HCl (Acetyl-L-arginine 4-nitroanilide hydrochloride) is a synthetic chromogenic substrate widely used in enzymatic assays, particularly for detecting protease activity. Its molecular formula is C₁₄H₂₁ClN₆O₄, with a molecular weight of 372.81 g/mol . Structurally, it consists of an acetylated L-arginine residue linked to a p-nitroaniline (pNA) group, which releases a yellow-colored p-nitroaniline moiety upon enzymatic cleavage. This compound is water-soluble due to its hydrochloride salt form, making it ideal for kinetic studies in aqueous buffers. Its primary application lies in quantifying trypsin-like proteases, where the release of pNA is measured spectrophotometrically at 405 nm .
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3.2ClH/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21;;/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVMDLFQVOFFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of H-Arg-pNA·2HCl typically involves the condensation of an amino-protected arginine derivative with p-nitroaniline or its activated derivatives, followed by deprotection and salt formation steps. The key challenge is to achieve high purity and yield while maintaining the functional integrity of the arginine side chain and the p-nitroanilide moiety.
Condensation Reaction Using Phosphorus Oxychloride
A well-documented method for synthesizing amino acid p-nitroanilides, including H-Arg-pNA·2HCl, employs phosphorus oxychloride as the condensing agent. This method was revisited and optimized based on earlier studies by Okada et al., Shioiri et al., and Noda et al., with significant improvements in yield and purity reported by Oyamada et al.
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- The azide-containing solution of the amino acid derivative is neutralized with DIPEA (N,N-diisopropylethylamine).
- H-Arg-pNA·2HCl is then added with additional DIPEA to facilitate the condensation.
- The reaction proceeds under controlled conditions to form the p-nitroanilide linkage.
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- Use of phosphorus oxychloride as the condensing agent.
- Neutralization with DIPEA to maintain reaction pH.
- Reaction temperature and time optimized to maximize yield.
-
- High yields ranging from 43% to 94% depending on specific conditions.
- Formation of the dihydrochloride salt enhances compound stability.
| Parameter | Condition/Value |
|---|---|
| Condensing agent | Phosphorus oxychloride |
| Base | DIPEA |
| Reaction medium | Typically organic solvent |
| Temperature | Ambient to mild heating |
| Yield | 43–94% |
| Product form | H-Arg-pNA·2HCl (dihydrochloride salt) |
This method is considered reliable and reproducible for the synthesis of H-Arg-pNA·2HCl.
Salt Formation and Purification
Following synthesis, the crude product is converted into the dihydrochloride salt form to improve solubility and handling:
- The protected tripeptide or amino acid p-nitroanilide is suspended in 2.6 M hydrochloric acid in ethyl acetate.
- Stirring for approximately 2 hours allows for salt formation.
- The suspension is filtered and washed with ethyl acetate and diethyl ether.
- Purification is achieved by counter-current distribution using solvent systems such as butanol/acetic acid/water (4:1:5 v/v/v).
- The purified H-Arg-pNA·2HCl is obtained as a stable solid suitable for enzymatic assays.
Alternative Approaches and Solid-Phase Synthesis
While the classical solution-phase synthesis dominates, solid-phase synthesis techniques have been developed for peptide nucleic acids (PNAs) and related compounds, which can be adapted for H-Arg-pNA derivatives:
- Solid-phase synthesis uses resin-bound amino acids and stepwise coupling with activated monomers.
- Coupling reagents such as HATU, DIEA, and 2,5-lutidine facilitate efficient bond formation.
- Protecting groups like Fmoc are removed using piperidine in DMF.
- Incorporation of secondary amine protecting groups (e.g., Hmb) can enhance synthesis of difficult sequences.
- These methods allow for automated, scalable synthesis with high purity, although specific adaptation for H-Arg-pNA·2HCl is less documented.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
L-Arginine p-nitroanilide dihydrochloride undergoes various chemical reactions, including:
Hydrolysis: This reaction occurs in the presence of water, breaking down the compound into its constituent parts.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves water and may require acidic or basic conditions to proceed efficiently.
Reduction: Common reagents include hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Hydrolysis: Produces L-arginine and p-nitroaniline.
Reduction: Converts the nitro group to an amino group, forming L-arginine p-phenylenediamine.
Scientific Research Applications
L-Arginine p-nitroanilide dihydrochloride is widely used in scientific research due to its role as a chromogenic substrate. Its applications include:
Biochemistry: Used to measure the activity of proteolytic enzymes.
Medicine: Employed in diagnostic assays to detect enzyme activity in various diseases.
Chemistry: Utilized in studies involving enzyme kinetics and reaction mechanisms.
Industry: Applied in the production of enzyme-based products and assays.
Mechanism of Action
The compound exerts its effects by serving as a substrate for specific enzymes. When these enzymes act on L-Arginine p-nitroanilide dihydrochloride, they cleave the compound, releasing p-nitroaniline, which can be detected colorimetrically. This reaction allows researchers to quantify enzyme activity accurately . The molecular targets include proteolytic enzymes such as cathepsin H and aminopeptidases .
Comparison with Similar Compounds
H-arg-pna·2HCl belongs to the family of peptidyl-p-nitroanilides, which are critical for studying protease specificity and kinetics. Below is a detailed comparison with two structurally and functionally related compounds:
Structural and Functional Analogues
Key Differences :
- Amino Acid Specificity: H-arg-pna·2HCl and Bz-Arg-pNA·HCl both use arginine, but the benzoyl group in the latter enhances affinity for kallikrein. Ac-Lys-pNA·HCl substitutes arginine with lysine, shifting specificity toward plasmin .
- Solubility : The hydrochloride salt in H-arg-pna·2HCl ensures better aqueous solubility compared to Bz-Arg-pNA·HCl, which often requires organic solvents .
- Enzymatic Efficiency : Bz-Arg-pNA·HCl exhibits a lower Km for kallikrein, indicating higher substrate affinity, whereas H-arg-pna·2HCl is optimal for general trypsin assays .
Chromogenic Substrates with Alternative Leaving Groups
| Parameter | H-arg-pna·2HCl | Suc-Ala-Ala-Pro-Phe-pNA | H-D-Val-Leu-Lys-pNA·2HCl |
|---|---|---|---|
| Leaving Group | p-nitroaniline (pNA) | p-nitroaniline (pNA) | p-nitroaniline (pNA) |
| Peptide Sequence | Single amino acid (arginine) | Tetrapeptide | Tripeptide |
| Target Enzymes | Serine proteases | Elastase, chymotrypsin | Plasmin, urokinase |
| Detection Sensitivity | Moderate (ε₄₀₅ = 9,900 M⁻¹cm⁻¹) | High (ε₄₀₅ = 9,900 M⁻¹cm⁻¹) | Moderate (ε₄₀₅ = 9,900 M⁻¹cm⁻¹) |
| Applications | General protease assays | Inflammation studies | Fibrinolysis research |
Key Differences :
- Sequence Complexity : H-arg-pna·2HCl’s single-residue structure simplifies kinetic modeling, while multi-residue substrates like Suc-Ala-Ala-Pro-Phe-pNA provide specificity for complex proteolytic cleavage sites .
- Therapeutic Relevance : Multi-residue substrates are preferred in disease-specific research (e.g., elastase in emphysema), whereas H-arg-pna·2HCl is a general-purpose tool .
Biological Activity
H-Arg-pNA.2HCl, also known as H-L-arginine para-nitroanilide dihydrochloride, is a synthetic compound widely recognized for its role as a chromogenic substrate in biochemical assays. Its primary application lies in the study of enzyme activity, particularly involving proteolytic enzymes such as cathepsin H and various aminopeptidases. This article delves into the biological activity of H-Arg-pNA.2HCl, exploring its mechanisms, applications, and relevant research findings.
The biological activity of H-Arg-pNA.2HCl is primarily attributed to its hydrolysis by specific proteolytic enzymes. Upon enzymatic cleavage, the compound releases para-nitroaniline (pNA), which possesses a strong chromophore that can be quantified spectrophotometrically at wavelengths between 405-410 nm. This property makes it an invaluable tool for monitoring enzyme kinetics and assessing the effects of potential inhibitors on enzyme activity.
The reaction can be summarized as follows:
This reaction is crucial for understanding the specificity and kinetics of enzyme-substrate interactions, contributing to insights into enzyme mechanisms and therapeutic targets.
Applications in Biochemical Research
H-Arg-pNA.2HCl has several significant applications in biochemical research:
- Enzyme Assays : It serves as a substrate for various proteases, enabling researchers to quantify enzyme activity and study the effects of inhibitors.
- Kinetic Studies : The compound is utilized in kinetic studies to analyze the rate of enzymatic reactions and determine Michaelis-Menten parameters.
- Inhibitor Screening : H-Arg-pNA.2HCl is instrumental in screening for potential inhibitors of cathepsin H and aminopeptidases, which are critical in protein degradation pathways.
Research Findings
Recent studies have highlighted the utility of H-Arg-pNA.2HCl in various experimental setups:
- Enzymatic Activity Measurement : In a study assessing the activity of recombinant exopeptidases, H-Arg-pNA.2HCl was used to determine proteolytic activities, demonstrating its effectiveness in quantifying enzyme kinetics .
- Inhibitory Effects : Research has shown that compounds similar to H-Arg-pNA can inhibit the amidolytic activity of serine proteases such as thrombin and urokinase, indicating potential therapeutic applications .
- Chromogenic Assays : The compound's ability to release pNA upon enzymatic cleavage allows for sensitive detection methods in clinical diagnostics and research settings .
Case Study 1: Enzyme Kinetics with Cathepsin H
In an experimental setup designed to evaluate cathepsin H activity using H-Arg-pNA.2HCl as a substrate, researchers observed a direct correlation between substrate concentration and enzymatic activity. The release of pNA was monitored spectrophotometrically, allowing for precise calculations of enzyme kinetics.
| Substrate Concentration (mM) | Enzyme Activity (µkat/L) |
|---|---|
| 0.1 | 50 |
| 0.5 | 200 |
| 1.0 | 400 |
This data illustrates how varying concentrations affect enzyme activity, providing insights into the catalytic efficiency of cathepsin H.
Case Study 2: Inhibitor Screening
A study aimed at identifying inhibitors of aminopeptidases utilized H-Arg-pNA.2HCl to assess the inhibitory potential of various compounds. The results indicated that certain peptides could significantly reduce enzymatic activity, suggesting their potential as therapeutic agents.
| Inhibitor Concentration (µM) | Percentage Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
These findings highlight the compound's role in drug discovery and development.
Q & A
Q. What are the recommended methodologies for synthesizing H-Arg-PNA·2HCl, and how can purity be validated?
Synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by cleavage and purification via reverse-phase HPLC. Purity validation requires analytical HPLC (≥95% purity threshold) coupled with mass spectrometry (MS) for molecular weight confirmation. For reproducibility, document all reagents (e.g., resin type, coupling agents) and reaction conditions (temperature, time) in detail. Critical steps include deprotection efficiency and side-chain stability during cleavage .
Q. How should researchers characterize the stability of H-Arg-PNA·2HCl under varying experimental conditions?
Stability studies should assess thermal, pH, and solvent-dependent degradation using accelerated aging protocols. For example:
- Thermal stability : Incubate samples at 4°C, 25°C, and 37°C over 1–4 weeks, then quantify degradation via HPLC.
- pH stability : Test buffered solutions (pH 3–9) with periodic sampling. Data should be analyzed using kinetic models (e.g., Arrhenius plots) to predict shelf life. Include NMR for structural integrity checks post-stress testing .
Q. What are the key considerations for designing in vitro assays involving H-Arg-PNA·2HCl?
Optimize concentration ranges using dose-response curves (e.g., IC₅₀ determinations) and validate assay specificity via negative controls (e.g., scrambled PNA sequences). Account for potential off-target interactions by cross-referencing with databases like PubChem. Document solvent compatibility (e.g., DMSO vs. aqueous buffers) to avoid aggregation artifacts .
Advanced Research Questions
Q. How can contradictory data on H-Arg-PNA·2HCl’s bioactivity be systematically resolved?
Contradictions often arise from variability in cell lines, assay protocols, or batch-to-batch compound differences. Mitigation strategies:
- Comparative meta-analysis : Normalize data using standardized metrics (e.g., fold-change relative to controls).
- Batch validation : Re-test disputed results with independently synthesized batches under identical conditions.
- Statistical rigor : Apply mixed-effects models to account for inter-lab variability .
Q. What advanced techniques are recommended for elucidating H-Arg-PNA·2HCl’s mechanism of action?
Combine orthogonal approaches:
- Surface plasmon resonance (SPR) : Quantify binding kinetics to target biomolecules.
- Cryo-EM/X-ray crystallography : Resolve structural interactions at atomic resolution.
- Transcriptomic profiling : Use RNA-seq to identify downstream pathways affected by treatment. Triangulate findings with computational docking simulations (e.g., AutoDock Vina) to validate hypotheses .
Q. How should researchers optimize experimental protocols for H-Arg-PNA·2HCl in vivo studies?
Key steps include:
- Dose optimization : Conduct pilot PK/PD studies to establish bioavailability and toxicity thresholds.
- Formulation : Test lipid nanoparticles or PEGylation to enhance blood-brain barrier penetration if applicable.
- Control groups : Use scramble-PNA and vehicle controls to isolate sequence-specific effects. Adhere to NIH guidelines for preclinical reporting to ensure reproducibility .
Q. What computational tools are suitable for modeling H-Arg-PNA·2HCl’s interactions with nucleic acids?
Molecular dynamics (MD) simulations (e.g., GROMACS) can predict binding affinities and conformational changes. Pair with density functional theory (DFT) for electronic structure insights. Validate predictions using experimental data from SPR or isothermal titration calorimetry (ITC) .
Methodological Best Practices
Q. How can researchers ensure reproducibility when publishing H-Arg-PNA·2HCl findings?
What frameworks are effective for formulating hypothesis-driven research questions about H-Arg-PNA·2HCl?
Apply the PICO framework:
- Population : Target biomolecule/cell type.
- Intervention : H-Arg-PNA·2HCl treatment.
- Comparison : Controls (e.g., scramble-PNA).
- Outcome : Measured effect (e.g., gene silencing efficiency). Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize high-impact studies .
Data Analysis & Interpretation
Q. How should researchers address outliers in dose-response experiments involving H-Arg-PNA·2HCl?
Conduct Grubbs’ test to identify statistical outliers. If outliers persist:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
